1-Pentadecanol
Overview
Description
Mechanism of Action
Target of Action
Pentadecanol, also known as 1-Pentadecanol, is an organic chemical compound classified as an alcohol . It is a saturated long-chain fatty alcohol consisting of a pentadecane chain with a hydroxy group as substituent on one end It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams .
Mode of Action
It can be used as a feedstock for processes that use ethoxylation (adding ethylene oxide) and sulfation (adding a sulfo group) reactions to produce surfactants (primarily detergents) .
Biochemical Pathways
It is known that long-chain fatty alcohols like pentadecanol can have broad anti-inflammatory and antiproliferative activities .
Pharmacokinetics
It is generally a stable compound and exhibits low oral, skin, and respiratory toxicity .
Result of Action
Pentadecanol has been observed to have dose-dependent, broad anti-inflammatory and antiproliferative activities . It is non-cytotoxic at all concentrations and has been found to have clinically relevant activities across numerous human cell-based systems .
Action Environment
Biochemical Analysis
Biochemical Properties
Pentadecanol, like other long-chain primary alcohols, is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams . It can also be used as a feedstock for processes that use ethoxylation (adding ethylene oxide) and sulfation (adding a sulfo group) reactions to produce surfactants (primarily detergents) .
Cellular Effects
Pentadecanoic acid, which is closely related to Pentadecanol, has been found to have broad and dose-dependent anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It was non-cytotoxic at all concentrations tested .
Molecular Mechanism
It is known that long-chain primary alcohols like Pentadecanol can interact with various biomolecules in the cell, influencing their function and activity .
Temporal Effects in Laboratory Settings
Pentadecanol is generally a stable compound . It exhibits low oral, skin, and respiratory toxicity . It may be slightly to moderately irritating to the eyes and skin, and prolonged contact with undiluted alcohols can lead to defatting of the skin .
Metabolic Pathways
It is known that long-chain primary alcohols like Pentadecanol can be metabolized in the body, and they are unlikely to bioaccumulate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentadecanol can be synthesized through various methods. One common method involves the reduction of pentadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the hydrogenation of pentadecanal using a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of fatty acids derived from natural sources such as palm oil or coconut oil . The hydrogenation process involves the use of high pressure and temperature in the presence of a catalyst to convert the fatty acids into the corresponding alcohols .
Chemical Reactions Analysis
Types of Reactions
1-Pentadecanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form pentadecane using strong reducing agents.
Substitution: It can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Various reagents depending on the desired product, such as acyl chlorides for ester formation.
Major Products Formed
Oxidation: Pentadecanoic acid.
Reduction: Pentadecane.
Substitution: Esters, ethers, and other derivatives.
Scientific Research Applications
1-Pentadecanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Pentadecanol can be compared with other long-chain fatty alcohols such as:
1-Nonanol: A nine-carbon fatty alcohol with similar properties but lower molecular weight.
1-Undecanol: An eleven-carbon fatty alcohol with similar properties but lower molecular weight.
1-Tridecanol: A thirteen-carbon fatty alcohol with similar properties but lower molecular weight.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has lower solubility in supercritical carbon dioxide compared to other long-chain alcohols . Additionally, it exclusively assumes the β-form when cooling, unlike other long-chain alcohols that may transition into different solid-state forms .
Properties
IUPAC Name |
pentadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIUXOLGHVXAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
Record name | PENTADECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0027270 | |
Record name | 1-Pentadecanol | |
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Molecular Weight |
228.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |
Record name | PENTADECANOL | |
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Record name | 1-Pentadecanol | |
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Boiling Point |
572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |
Record name | PENTADECANOL | |
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Record name | Pentadecanol | |
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Density |
0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |
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Vapor Pressure |
0.000038 [mmHg] | |
Record name | 1-Pentadecanol | |
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CAS No. |
629-76-5, 31389-11-4, 67762-25-8 | |
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Record name | 1-PENTADECANOL | |
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Record name | Pentadecan-1-ol | |
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Melting Point |
111 °F (USCG, 1999), 45 - 46 °C | |
Record name | PENTADECANOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pentadecanol has the molecular formula C15H32O and a molecular weight of 228.41 g/mol.
A: Yes, spectroscopic techniques like 13C-NMR and 1H-NMR have been used to characterize the structure of Pentadecanol and its isomers.
A: Research indicates that in mixed monolayer films containing Pentadecanol and a shorter-chain alcohol, the Pentadecanol exhibits lower solubility and remains in the film as the droplet evaporates. This behavior influences the evaporation coefficient of water from the droplet.
A: While not a catalyst itself, Pentadecanol can be a product of catalytic reactions. For example, Rhodococcus sp. BPM 1613 oxidizes farnesane, resulting in the production of 2,6,10-trimethyl-1-dodecanol, showcasing a microbial transformation process.
A: Yes, in silico studies have explored the potential of Pentadecanol as an antidiabetic agent. Molecular docking simulations revealed interactions with Protein Tyrosine Phosphatase (5JNT), suggesting a possible mechanism for its antidiabetic properties.
A: Studies show that the length of the carbon chain in aliphatic alcohols influences their ability to antagonize ethanol's inhibitory effect on L1-mediated cell adhesion. The potency increases with chain length, peaking at dodecanol (C12), with Pentadecanol (C15) showing no activity.
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly employed to identify and quantify Pentadecanol in various samples, including plant extracts and oils. , ,
ANone: Research suggests Pentadecanol might have applications in the following areas:
- Antimicrobial Agent: Studies indicate potential antimicrobial activity of essential oils containing Pentadecanol against a range of bacteria and fungi.
- Anti-Inflammatory Agent: Some evidence suggests that Pentadecanol-containing essential oils might possess topical anti-inflammatory properties.
- Antioxidant Activity: Research has shown antioxidant capacity in methanolic extracts containing Pentadecanol, potentially explaining their traditional medicinal use.
- Levelling Agent: Pentadecanol polyoxyethylene ether is used as a component in levelling agents for wool and silk, improving migration and dispersion properties.
A: Although specific information about the environmental impact of Pentadecanol is limited, research suggests that certain bacteria, such as Nocardia vaccinii K-8, can degrade aliphatic hydrocarbons, indicating a potential biodegradation pathway for Pentadecanol. Further research is needed to fully understand its environmental fate.
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